

GC583 versus GC376 antiviral potency comparison

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Compound of Interest		
Compound Name:	GC583	
Cat. No.:	B1192733	Get Quote

Comparative Antiviral Potency: GC376

An important note to the reader: An extensive search of publicly available scientific literature and databases yielded no information on a compound designated "GC583" for antiviral purposes. As such, a direct comparative analysis between GC583 and GC376 is not possible at this time. This guide will therefore provide a detailed overview of the antiviral potency and characteristics of GC376, a well-researched 3CL protease inhibitor, to serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction to GC376

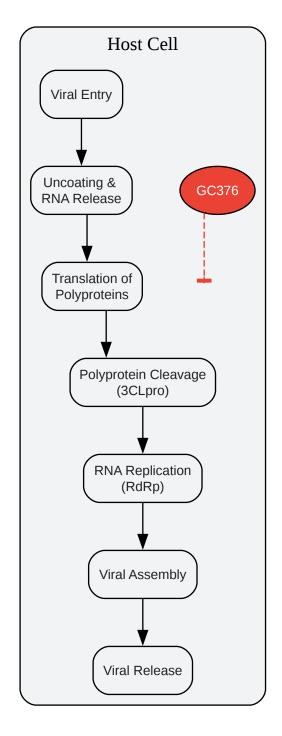
GC376 is a dipeptide-based protease inhibitor that has demonstrated broad-spectrum antiviral activity against a range of viruses, most notably coronaviruses.[1][2][3] It functions as a prodrug of GC373, converting to its active aldehyde form to inhibit the main protease (Mpro), also known as 3C-like protease (3CLpro), which is essential for viral replication.[2][4][5] The high degree of conservation of Mpro across different coronaviruses contributes to the broad-spectrum efficacy of GC376.[2]

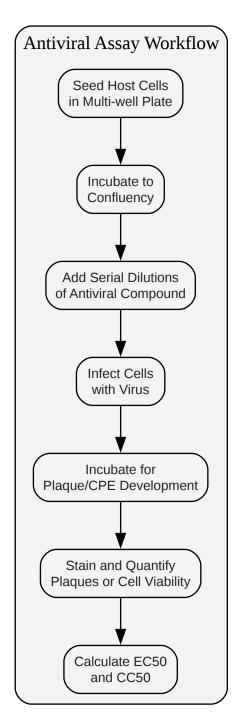
Mechanism of Action: 3CL Protease Inhibition

Coronaviruses synthesize large polyproteins that must be cleaved by viral proteases into functional non-structural proteins necessary for viral replication and transcription.[1] The main protease, 3CLpro, is responsible for the majority of these cleavage events. GC376, in its active



form GC373, covalently binds to the cysteine residue in the active site of 3CLpro, thereby inhibiting its function and halting the viral replication cascade.[4][5]





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References

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- 5. ALG-097111, a potent and selective SARS-CoV-2 3-chymotrypsin-like cysteine protease inhibitor exhibits in vivo efficacy in a Syrian Hamster model PMC [pmc.ncbi.nlm.nih.gov]
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